N-(3-bromopropyl)acetamide

Description

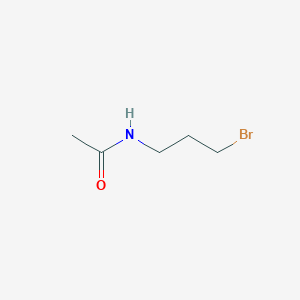

N-(3-Bromopropyl)acetamide is an acetamide derivative featuring a bromine atom at the terminal position of a three-carbon alkyl chain. This compound is structurally characterized by the acetamide core (CH₃CONH–) linked to a 3-bromopropyl group (–CH₂CH₂CH₂Br).

Properties

IUPAC Name |

N-(3-bromopropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSOQVJIKIEVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Bromopropyl)acetamide can be synthesized through the reaction of acetamide with 3-bromopropylamine. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the amine group of 3-bromopropylamine attacks the carbonyl carbon of acetamide, leading to the formation of N-(3-bromopropyl)acetamide .

Industrial Production Methods: In an industrial setting, the synthesis of N-(3-bromopropyl)acetamide may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromopropyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium thiolate, sodium alkoxide, or primary amines in solvents like ethanol or dichloromethane.

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Nucleophilic Substitution: Thiol derivatives, amine derivatives, and ether derivatives.

Oxidation: N-oxides.

Reduction: Amines.

Hydrolysis: Acetic acid and 3-bromopropylamine.

Scientific Research Applications

N-(3-Bromopropyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

Industry: N-(3-Bromopropyl)acetamide is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromopropyl)acetamide involves its ability to act as an alkylating agent. The bromine atom in the compound can be displaced by nucleophiles, leading to the formation of covalent bonds with various molecular targets. This property makes it useful in modifying biomolecules and synthesizing new compounds. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(3-bromopropyl)acetamide with key analogs based on molecular structure, substituents, and properties:

*Calculated based on substituent addition to acetamide core.

Key Observations :

- Bromine vs. Amino Groups: The bromine in N-(3-bromopropyl)acetamide enhances electrophilicity, favoring nucleophilic substitution reactions, whereas the amino group in N-(3-aminopropyl)acetamide enables hydrogen bonding and further functionalization .

- Aromatic vs. Aliphatic Bromine : Bromine on an aromatic ring (e.g., N-(4-bromophenyl)acetamide derivatives) correlates with receptor-binding activity (e.g., FPR2 agonism), while aliphatic bromine may prioritize alkylation reactions .

Pharmacological Activities

While direct data for N-(3-bromopropyl)acetamide is absent, insights from analogs suggest:

- Antimicrobial Activity : Acetamides with sulfonylpiperazine moieties (e.g., compound 47) show gram-positive bacterial inhibition, likely due to electron-withdrawing groups enhancing membrane disruption .

- Anticancer Potential: Quinazoline-linked acetamides (e.g., compound 40) exhibit cytotoxicity against HCT-116 and MCF-7 cell lines, with methoxy groups improving bioavailability .

- Receptor Modulation : Bromophenyl acetamides act as FPR2 agonists, suggesting bromine’s role in stabilizing ligand-receptor interactions .

Crystal Structure and Solubility

Meta-substituted trichloro-acetamides () reveal that electron-withdrawing groups (e.g., –NO₂) influence crystal packing and solubility. For N-(3-bromopropyl)acetamide, the bromine’s bulkiness may reduce solubility in aqueous media compared to smaller substituents (e.g., –OCH₃) .

Biological Activity

N-(3-bromopropyl)acetamide is an organic compound with significant potential in various biological and chemical applications. Characterized by its molecular formula C₅H₁₃BrN₂O, it features a bromopropyl group attached to an acetamide functional group. This compound is primarily recognized for its reactivity as an alkylating agent, which makes it valuable in both synthetic organic chemistry and biological research.

The biological activity of N-(3-bromopropyl)acetamide is largely attributed to its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biomolecules such as proteins and nucleic acids. This property is instrumental in modifying biomolecules for studying their functions and interactions, particularly in drug development and biochemical research .

N-(3-bromopropyl)acetamide undergoes several types of chemical reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles (e.g., thiols, amines) to form new compounds.

- Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to yield amines.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce acetic acid and 3-bromopropylamine .

Biological Applications

Research indicates that N-(3-bromopropyl)acetamide exhibits various biological activities:

- Antioxidant Activity: Studies have shown that derivatives of acetamides, including this compound, possess antioxidant properties, which can mitigate oxidative stress in biological systems .

- Anti-inflammatory Effects: The compound has also been evaluated for its anti-inflammatory potential, making it relevant in pharmacological applications .

Comparative Analysis

To understand the uniqueness of N-(3-bromopropyl)acetamide, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Key Biological Activity |

|---|---|---|

| N-Bromoacetamide | Simple bromo derivative | Limited reactivity |

| N-(2-Bromobutyl)acetamide | Longer carbon chain | Different reactivity |

| N-(4-Bromobutyl)acetamide | Similar length but different position | Varies in application |

| 3-Bromoacetanilide | Contains phenyl group | Different application areas |

N-(3-bromopropyl)acetamide's combination of a three-carbon chain and an acetamide moiety enhances its reactivity compared to these similar compounds, making it particularly interesting for specific synthetic applications .

Case Studies

- Modification of Biomolecules: In a study focused on the modification of proteins, N-(3-bromopropyl)acetamide was used to investigate the effects of alkylation on protein function. The results indicated that alkylation could alter enzymatic activity significantly, suggesting potential therapeutic implications in drug design .

- Synthesis of Antioxidant Agents: Another research effort explored the synthesis of antioxidant agents using N-(3-bromopropyl)acetamide as a precursor. The study demonstrated that derivatives synthesized from this compound exhibited improved antioxidant activity compared to their parent structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.